molecular formula C19H18N2O4S B2357323 2-((1-(4-(Dimethylamino)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 367908-50-7

2-((1-(4-(Dimethylamino)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No. B2357323
M. Wt: 370.42
InChI Key: HFWIBNGPTDQELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(4-(Dimethylamino)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid, also known as DTNB, is a chemical compound that has been widely used in scientific research due to its unique properties. DTNB is a thiol-reactive compound that is commonly used to measure the concentration of thiol-containing compounds in biological samples.

Scientific Research Applications

Generation of Structurally Diverse Compounds

The compound 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, related to the chemical structure of interest, serves as a starting material in various alkylation and ring closure reactions. This process facilitates the creation of a structurally diverse library of compounds, including dithiocarbamates, thioethers, and various heterocyclic derivatives such as pyrazolines and benzodiazepines. These synthesized compounds have potential applications in pharmaceuticals and material science due to their varied structural features (G. Roman, 2013).

Development of Oxidatively Removable Carboxy Protecting Groups

Research on oxidatively removable carboxy protecting groups, involving compounds structurally akin to 2-((1-(4-(Dimethylamino)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid, highlights their utility in organic synthesis. These protecting groups are efficiently oxidized to reveal the carboxylic acids, showcasing their potential in facilitating synthetic transformations and streamlining the production of complex organic molecules (C. Kim & P. F. Misco, 1985).

Investigation of Cytochrome P450 and Other Enzymes in Drug Metabolism

The study of the metabolism of novel antidepressants using compounds structurally related to 2-((1-(4-(Dimethylamino)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid has elucidated the role of Cytochrome P450 and other enzymes. Understanding the metabolic pathways of such compounds aids in the development of safer and more effective therapeutic agents by identifying potential metabolites and interaction pathways (Mette G. Hvenegaard et al., 2012).

Kinetic Resolution of Amines

The compound has been used in a novel approach for asymmetric nucleophilic catalysis, where acyl pyridinium salts derived from it are chiral due to interaction with a chiral thiourea anion receptor. This method has been demonstrated in the kinetic resolution of amines, showcasing the compound's potential in asymmetric synthesis and chiral molecule production (C. K. De, E. G. Klauber, & D. Seidel, 2009).

Fluorescent pH Probing

Carboxy SNARF-4F, a derivative of 2-((1-(4-(Dimethylamino)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid, has been investigated as a fluorescent pH probe. Its optical properties in different pH conditions make it a promising tool for pH measurement in various scientific and biomedical applications, offering a non-invasive and highly sensitive method for monitoring pH changes in complex environments (N. Marcotte & A. Brouwer, 2005).

properties

IUPAC Name

2-[1-[4-(dimethylamino)phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-20(2)12-7-9-13(10-8-12)21-17(22)11-16(18(21)23)26-15-6-4-3-5-14(15)19(24)25/h3-10,16H,11H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWIBNGPTDQELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-(Dimethylamino)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

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